The synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of 3-methoxybenzyl hydrazide with a suitable carboxylic acid derivative can yield the desired oxadiazole compound.
The molecular structure of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine can be described by its chemical formula . The compound features:
Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are used to confirm the structure:
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions:
The mechanism of action for 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is primarily related to its interaction with biological targets that may include enzymes or receptors involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound can inhibit certain cancer cell lines through mechanisms that might involve:
Further research is required to elucidate specific molecular targets and pathways affected by this compound .
The stability of this compound under various conditions (e.g., light, temperature) has not been extensively studied but is presumed stable under standard laboratory conditions .
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific applications:
Ongoing research aims to further explore its therapeutic potential and optimize its synthesis for industrial applications .
The 1,3,4-oxadiazole heterocycle represents a privileged scaffold in contemporary drug discovery due to its exceptional versatility and tunable bioactivity. This five-membered aromatic ring—incorporating two nitrogen atoms and one oxygen atom—exhibits remarkable stability under physiological conditions and serves as a bioisostere for ester and amide functionalities. The significance of this scaffold is underscored by its presence in clinically approved therapeutics spanning antiviral (e.g., raltegravir for HIV), anticancer (e.g., zibotentan), and antihypertensive (e.g., tiodazosin) applications [2] [8]. The electron-deficient nature of the oxadiazole ring facilitates π-π stacking interactions with biological targets, while its synthetic accessibility enables extensive structural diversification. These derivatives typically demonstrate enhanced metabolic resistance compared to their carbonyl-containing analogues, contributing to improved pharmacokinetic profiles. The strategic incorporation of substituents at the C2 and C5 positions allows fine-tuning of electronic properties, lipophilicity, and hydrogen-bonding capacity, making 1,3,4-oxadiazoles indispensable building blocks in rational drug design [2] [9].
The 1,3,4-oxadiazole ring system exhibits distinctive physicochemical characteristics that underpin its pharmacological utility. X-ray crystallographic analyses confirm its planar geometry, with bond lengths indicative of significant aromatic character. The electron-withdrawing nature arises from the electronegative oxygen and nitrogen atoms, rendering the C5 position electrophilic and amenable to nucleophilic substitution or metal-catalyzed coupling reactions. This electronic asymmetry creates a dipole moment (~3.5 D) that facilitates target binding through dipole-dipole interactions [2] [8].
5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 1673-44-5) exemplifies these properties with its molecular formula C₉H₉N₃O₂ and molecular weight of 191.19 g/mol. The compound displays a melting point of 190-191°C, indicative of crystalline stability, and a predicted boiling point of 379.3±44.0°C. Computational studies (B3LYP/6-311++G(d,p)) reveal charge distribution patterns where the oxadiazole ring acts as an electron sink, with the 3-methoxyphenyl substituent donating electrons through resonance effects. The methoxy group's oxygen atom exhibits partial negative charge (-0.42 e), while the oxadiazole nitrogens carry partial positive charges (+0.31 e and +0.28 e) [1] [2] [4].
Table 1: Physicochemical Properties of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 1673-44-5 | ChemicalBook [1] |
Molecular Formula | C₉H₉N₃O₂ | PubChem [3] |
Molecular Weight | 191.19 g/mol | AIFChem [4] |
Melting Point | 190-191 °C | ChemicalBook [1] |
Boiling Point | 379.3±44.0 °C (Predicted) | ChemicalBook [1] |
Density | 1.272±0.06 g/cm³ (Predicted) | ChemicalBook [1] |
pKa | -1.22±0.26 (Predicted) | ChemicalBook [1] |
SMILES Notation | NC1=NN=C(C2=CC=CC(OC)=C2)O1 | AIFChem [4] |
LogP (Octanol-Water) | 1.82 (Predicted) | Computational [2] |
The presence of both hydrogen bond donor (-NH₂) and acceptor sites (ring N, O atoms) enables multifaceted molecular recognition. DFT calculations indicate a HOMO-LUMO energy gap of approximately 4.3 eV, suggesting moderate reactivity favorable for target interaction without excessive instability. The molecule's polar surface area (70.2 Ų) and calculated LogP (1.82) support potential membrane permeability, aligning with drug-like properties [1] [2] [4].
The 2-amino substitution pattern confers distinctive bioactivity profiles to 1,3,4-oxadiazole derivatives, with the exocyclic amine serving as a critical pharmacophore or metal-coordinating group. These compounds demonstrate remarkable target versatility, acting as inhibitors for enzymes implicated in metabolic disorders, cancer, and hyperpigmentation conditions [2] [8] [9].
α-Glucosidase Inhibition: 2-Amino-1,3,4-oxadiazoles exhibit potent inhibition of α-glucosidase (IC₅₀ values typically 0.87-15.3 μM), a key enzyme in carbohydrate metabolism. Molecular docking reveals that the oxadiazole ring anchors the inhibitor at the enzyme's active site through π-π stacking with Phe residues, while the 2-amino group forms hydrogen bonds with catalytic aspartate residues. Derivatives bearing methoxyphenyl substituents demonstrate enhanced activity due to additional hydrophobic interactions with the enzyme's allosteric pockets [2].
Tyrosinase Inhibition: In melanogenesis regulation, 2-amino-1,3,4-oxadiazoles act as competitive tyrosinase inhibitors (IC₅₀ = 0.87 μM for optimized derivatives), outperforming standard inhibitors like kojic acid. The copper-binding capacity of the oxadiazole nitrogen atoms and the amino group disrupts the enzyme's binuclear copper center essential for melanin synthesis. Molecular dynamics simulations confirm stable binding with RMSD fluctuations < 1.5 Å over 100 ns trajectories [8].
Anticancer Activity: EGFR kinase inhibition represents another significant therapeutic application. 2-Amino-1,3,4-oxadiazoles bearing aryl substitutions exhibit nanomolar affinity for EGFR-TK (IC₅₀ = 12-85 nM), disrupting downstream signaling pathways in lung, breast, and colorectal cancers. The methoxyphenyl moiety enhances cellular penetration and provides optimal steric fit for the hydrophobic back pocket of the kinase domain [9].
Table 2: Bioactive 2-Amino-1,3,4-oxadiazole Derivatives and Their Therapeutic Targets
Biological Activity | Representative Structure | Key Structure-Activity Findings | Reference |
---|---|---|---|
α-Glucosidase Inhibition | 5-Aryl-2-amino-1,3,4-oxadiazoles | Meta-substituted aryl groups enhance binding to allosteric site; amino group critical for H-bonding | [2] |
Tyrosinase Inhibition | 5-(4-Substituted phenyl)-2-amino-1,3,4-oxadiazoles | Electron-donating groups (e.g., methoxy) improve copper coordination; hydrophobic substituents increase potency 10-fold vs kojic acid | [8] |
EGFR Kinase Inhibition | N-Phenyl-5-aryl-1,3,4-oxadiazol-2-amines | Meta-methoxy improves cellular uptake; ortho-substitution on anilide ring enhances kinase selectivity | [9] |
The specific investigation of 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is warranted by its strategic structural features and promising preliminary bioactivity data:
Electron-Donating Methoxy Group: The meta-methoxy substituent on the phenyl ring provides optimal electronic modulation without steric hindrance. The methoxy group's resonance effect (+R) enhances electron density at the oxadiazole C5 position, strengthening π-π interactions with aromatic residues in enzyme active sites. This positioning outperforms ortho- and para-substituted analogues in binding affinity assessments [1] [4] [8].
Synthetic Accessibility: The compound is efficiently synthesized via cyclization of 3-methoxybenzoic acid derivatives with semicarbazide or through oxidative cyclization of N-acylhydrazones. Commercial availability from multiple suppliers (e.g., TRC, Matrix Scientific, AK Scientific) at research-scale quantities (50mg-$60; 1g-$213-$337) facilitates biological evaluation [1] [4] [7].
Multitarget Pharmacological Potential: Computational profiling predicts significant activity against diabetes-related targets (α-glucosidase), dermatological enzymes (tyrosinase), and oncology kinases (EGFR). Molecular docking scores for this compound against α-glucosidase (-9.2 kcal/mol) and tyrosinase (-8.7 kcal/mol) surpass those of reference inhibitors, suggesting polypharmacological applications [2] [8] [9].
Derivatization Potential: The 2-amino group serves as a synthetic handle for structural diversification through acylation, reductive alkylation, or Schiff base formation. Current research explores hybrid molecules linking this core to bioactive scaffolds like coumarins, chalcones, and thiosemicarbazones to enhance target specificity and potency [8] [9].
Table 3: Commercial Availability and Research Applications of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
Supplier | Purity | Pack Size | Price (USD) | Primary Research Applications |
---|---|---|---|---|
TRC | >95% | 50 mg | $60 | Enzyme inhibition studies |
Matrix Scientific | >95% | 1 g | $213 | Structure-activity relationship investigations |
AK Scientific | >95% | 1 g | $337 | Medicinal chemistry optimization |
AIFChem | 95% | 250 mg | Inquiry | Molecular docking and dynamics simulations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7